molecular formula C21H26N2S B5158553 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline

4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline

Cat. No. B5158553
M. Wt: 338.5 g/mol
InChI Key: YJQIFLJPLGHKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in dopamine and norepinephrine levels is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce stereotypy in animal models. It has also been shown to increase the release of dopamine and norepinephrine in the brain. Additionally, this compound has been shown to have analgesic effects, suggesting that it may have potential as a pain medication.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the dopaminergic and noradrenergic systems. Additionally, this compound has been extensively studied, and there is a large body of literature available on its pharmacological properties. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters.

Future Directions

There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dose and duration of treatment for this application. Additionally, this compound may have potential as a treatment for other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Synthesis Methods

4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline can be synthesized by reacting 4-benzylpiperidine with carbon disulfide and sodium hydroxide to form 4-benzyl-1-piperidinecarbothioamide. This intermediate is then reacted with N,N-dimethylaniline in the presence of a reducing agent, such as lithium aluminum hydride, to produce this compound.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been studied for its potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and drug addiction. It has been shown to have dopaminergic and noradrenergic activity, which may be beneficial in the treatment of Parkinson's disease and depression. Additionally, this compound has been shown to reduce the self-administration of cocaine and heroin in animal models, suggesting that it may have potential as a treatment for drug addiction.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(dimethylamino)phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S/c1-22(2)20-10-8-19(9-11-20)21(24)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17/h3-11,18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQIFLJPLGHKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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